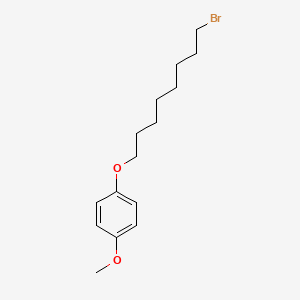

1-(8-Bromooctyloxy)-4-methoxybenzene

Description

1-(8-Bromooctyloxy)-4-methoxybenzene is a brominated aromatic ether characterized by a methoxy group (-OCH₃) at the para position and an 8-bromooctyloxy chain (-O-(CH₂)₈-Br) at the ortho position of the benzene ring. This compound is primarily utilized as an intermediate in the synthesis of liquid crystals and other advanced materials due to its alkyl chain flexibility and halogen reactivity . Its synthesis typically involves nucleophilic substitution reactions, where 4-methoxyphenol reacts with 1,8-dibromooctane under basic conditions, followed by purification via column chromatography . Key applications include its role in designing mesomorphic materials for display technologies, where the bromine atom facilitates further functionalization via cross-coupling reactions.

Properties

IUPAC Name |

1-(8-bromooctoxy)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrO2/c1-17-14-8-10-15(11-9-14)18-13-7-5-3-2-4-6-12-16/h8-11H,2-7,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSPTJJGVXVWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCCCCCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(8-Bromooctyloxy)-4-methoxybenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,8-dibromooctane with 4-methoxyphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone under reflux conditions for several hours. The product is then purified through column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(8-Bromooctyloxy)-4-methoxybenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

Nucleophilic Substitution: Products include 1-(8-azidooctyloxy)-4-methoxybenzene or 1-(8-mercaptooctyloxy)-4-methoxybenzene.

Oxidation: Products include 1-(8-bromooctyloxy)-4-formylbenzene.

Reduction: Products include 1-(8-octyloxy)-4-methoxybenzene.

Scientific Research Applications

1-(8-Bromooctyloxy)-4-methoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It is used in the preparation of polymers and other materials with specific properties.

Biological Studies: It can be used as a probe or ligand in biochemical assays to study molecular interactions.

Mechanism of Action

The mechanism of action of 1-(8-Bromooctyloxy)-4-methoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the methoxy group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bromo-Methoxybenzene Derivatives

Key Comparisons

Chain Length and Flexibility

- The 8-bromooctyloxy chain in the target compound enhances lipophilicity and mesomorphic behavior compared to shorter-chain analogs like 4-bromoanisole (C₇H₇BrO). This makes it more suitable for liquid crystal applications .

- In contrast, 1-(3-bromoprop-1-yn-1-yl)-4-methoxybenzene (C₁₀H₉BrO) features a rigid propargyl group, favoring reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Electronic Effects

- The benzyloxy group in 1-(Benzyloxy)-4-bromobenzene (C₁₃H₁₁BrO) provides steric bulk and stability, making it useful as a protecting group in multistep syntheses .

- Propargyl-derived substituents (e.g., in and ) introduce electron-withdrawing effects, altering reaction kinetics in cross-coupling processes .

Synthetic Utility

Biological Activity

1-(8-Bromooctyloxy)-4-methoxybenzene, also known as a bromophenyl ether, is a compound with significant potential in various biological applications. Its structure consists of a brominated alkyl chain and a methoxy-substituted phenyl ring, which contributes to its unique chemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H17BrO2

- Molecular Weight : 273.17 g/mol

- CAS Number : 125878-82-2

The presence of the bromine atom enhances the lipophilicity of the molecule, potentially influencing its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

- Halogen Bonding : The bromine atom can form halogen bonds with proteins, affecting their structure and function.

- Hydrophobic Interactions : The long alkyl chain increases hydrophobic interactions with lipid membranes, which may alter membrane permeability and fluidity.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, similar to other bromophenyl derivatives.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activity:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens. The bromophenyl ether derivatives may inhibit the growth of bacteria and fungi by disrupting cell membrane integrity or interfering with metabolic processes.

Anticancer Potential

This compound has been investigated for its potential anticancer activity. It may induce apoptosis in cancer cells through:

- Cell Cycle Arrest : Compounds in this class have been shown to disrupt normal cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancer cells.

Case Studies

A few relevant studies highlight the biological activity of related compounds:

-

Study on Mycobacterium tuberculosis Inhibition :

- Researchers identified inhibitors targeting MenA (1,4-dihydroxy-2-naphtoate prenyltransferase) that share structural features with this compound. These inhibitors showed significant growth inhibition against drug-resistant strains of Mycobacterium tuberculosis at low concentrations, suggesting potential therapeutic applications for similar compounds .

- Antifungal Activity :

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.